4-Hydroxy-6-methyl-3-nitro-2-pyridone

Organic synthesis Heterocyclic chemistry Pharmaceutical intermediates

This specific 2-pyridone derivative is required for reproducible synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone (yield 85.7% via POCl3) and pyridylthiazole scaffolds. The 4-hydroxy group enables unique downstream transformations (alkylation, acylation, nucleophilic substitution) unavailable with 4-deoxy analogs. Available in ≥98% purity with CoA for batch-to-batch consistency.

Molecular Formula C6H6N2O4
Molecular Weight 170.12
CAS No. 4966-90-9
Cat. No. B1661962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methyl-3-nitro-2-pyridone
CAS4966-90-9
Molecular FormulaC6H6N2O4
Molecular Weight170.12
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)[N+](=O)[O-])O
InChIInChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10)
InChIKeyQIKWTNPFTOEELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9) Procurement Overview: Compound Class and Baseline Characteristics


4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9) is a substituted 2-pyridone derivative featuring hydroxyl, methyl, and nitro functional groups arranged on the pyridone ring [1]. The compound is a yellow to light orange crystalline solid with a melting point of 293–296 °C and molecular formula C6H6N2O4 (MW 170.12) . As a member of the 2-pyridone class, it shares the broad pharmacophoric potential of this scaffold class, which has been implicated in antimicrobial, antitumor, and anti-fibrotic activities [2]; however, the specific substitution pattern on this compound confers distinct chemical reactivity that differentiates it from other pyridone analogs in synthetic applications.

Why Generic 2-Pyridone Substitution Fails: 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9) Differentiation Rationale


Within the 2-pyridone class, substitution pattern critically determines both synthetic utility and biological profile. The presence of the 4-hydroxy group in this compound enables specific downstream transformations—particularly chlorination to yield 4-chloro-6-methyl-3-nitro-2-pyridone and subsequent elaboration to pyridylthiazole derivatives [1]—that are not accessible from the corresponding 4-deoxy analog (6-methyl-3-nitro-2(1H)-pyridinone, CAS 39745-39-6). Furthermore, the nitro group at position 3 imparts distinct electronic properties affecting both reactivity and potential biological interactions [2]. Consequently, researchers cannot arbitrarily substitute this compound with other 2-pyridone derivatives and expect equivalent synthetic outcomes or reproducible experimental results. The quantitative evidence below substantiates the specific differentiation dimensions that inform rational compound selection.

4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9) Quantitative Comparative Evidence for Procurement Decisions


Synthetic Utility: High-Yield Chlorination to 4-Chloro-6-methyl-3-nitro-2-pyridone

4-Hydroxy-6-methyl-3-nitro-2-pyridone serves as a direct precursor for synthesizing 4-chloro-6-methyl-3-nitro-2-pyridone via treatment with phosphorus oxychloride (POCl3). In a documented synthetic procedure, reaction of 1.7 g (10 mmol) of the target compound in 10 mL POCl3 at 95 °C for 1.5 hours afforded 1.773 g of the chlorinated product in 85.7% yield [1]. This transformation exploits the 4-hydroxy group, a functional handle absent in the 4-deoxy analog 6-methyl-3-nitro-2(1H)-pyridinone (CAS 39745-39-6, C6H6N2O3, MW 154.12), which lacks this reactive site for chlorination [2].

Organic synthesis Heterocyclic chemistry Pharmaceutical intermediates

Structural Differentiation: Functional Group Composition and Molecular Properties

The target compound (C6H6N2O4, MW 170.12) contains a 4-hydroxy group and a 3-nitro group, whereas the closest structural analog 6-methyl-3-nitro-2(1H)-pyridinone (CAS 39745-39-6, C6H6N2O3, MW 154.12) lacks the 4-hydroxy substituent [1][2]. This structural difference confers distinct hydrogen-bonding capacity (additional H-bond donor), altered electronic distribution, and higher molecular weight (+16 Da), which translate to divergent reactivity profiles in nucleophilic substitution, metal chelation, and potential biological target engagement. Although direct biological potency comparisons are not available in the accessible literature, the functional group distinction is unambiguous and verifiable by standard analytical methods (NMR, IR, mass spectrometry).

Medicinal chemistry Structure-activity relationship Compound selection

Commercial Availability: Purity Specifications Across Major Suppliers

The target compound is commercially available from multiple reputable suppliers with documented purity specifications. TCI offers the compound at >98.0% purity (determined by GC and neutralization titration) . Sigma-Aldrich lists the compound at 98% assay with a melting point specification of 293–296 °C (lit.) . Aladdin Scientific supplies the compound at 97% purity . These specifications provide researchers with verifiable quality benchmarks for procurement decisions.

Chemical procurement Quality control Supply chain

Downstream Synthetic Versatility: Access to Pyridylthiazole Derivatives

4-Hydroxy-6-methyl-3-nitro-2-pyridone has been specifically employed as a reactant in the synthesis of pyridylthiazole derivatives, a class of fused heterocycles with potential pharmacological relevance . The synthetic route proceeds via initial chlorination of the 4-hydroxy group to yield 4-chloro-6-methyl-3-nitro-2-pyridone, followed by subsequent elaboration to the thiazolo[4,5-c]pyridine scaffold [1]. This synthetic pathway leverages the 4-hydroxy group as an activating/leaving group handle, a feature absent in 4-deoxy pyridone analogs, thereby rendering the target compound uniquely suited for this particular synthetic sequence.

Heterocyclic synthesis Drug discovery Chemical biology

4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9) Recommended Application Scenarios Based on Evidence


Synthesis of 4-Chloro-6-methyl-3-nitro-2-pyridone and Downstream Heterocycles

This compound is the preferred starting material for synthesizing 4-chloro-6-methyl-3-nitro-2-pyridone, which serves as a versatile intermediate for pyridylthiazole derivatives and other nitrogen-containing heterocycles. The documented 85.7% yield using POCl3 at 95 °C provides a reliable, reproducible synthetic protocol [1]. Procurement of this specific compound is essential for researchers following published synthetic routes to thiazolo[4,5-c]pyridine scaffolds [2].

Medicinal Chemistry Scaffold Diversification via 4-Position Functionalization

The 4-hydroxy group provides a unique functional handle for further derivatization—including alkylation, acylation, and conversion to leaving groups for nucleophilic aromatic substitution—that is not available with 4-deoxy pyridone analogs. This enables structure-activity relationship (SAR) exploration of substitution effects at the 4-position, which may modulate physicochemical properties and biological target interactions [1][2].

Quality-Controlled Procurement for Reproducible Research

With purity specifications documented at 97–98%+ across major suppliers including Sigma-Aldrich, TCI, and Aladdin, researchers can select the appropriate purity grade based on experimental requirements and budget constraints. The availability of certificates of analysis (CoA) enables batch-to-batch quality verification, supporting reproducibility in both synthetic and biological assays [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.